molecular formula C8H5F3N4 B1296447 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole CAS No. 2251-79-8

5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole

Cat. No.: B1296447
CAS No.: 2251-79-8
M. Wt: 214.15 g/mol
InChI Key: CCVCHQBLMDMSNN-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole is an organic compound with the molecular formula C8H5F3N4. It is a member of the tetrazole family, characterized by a tetrazole ring attached to a phenyl group substituted with a trifluoromethyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with peripheral sensory trigeminal nerves

Mode of Action

Related compounds have been noted to have high reactivity with thiols . This suggests that “5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole” may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

It’s worth noting that compounds with similar structures have been reported to impact oxidative phosphorylation in mitochondria . This could potentially lead to downstream effects on energy production within cells.

Result of Action

Related compounds have been reported to exhibit significant anticancer and antioxidant activities . This suggests that “this compound” may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole typically involves the reaction of 4-(trifluoromethyl)benzonitrile with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted benzoxazoles, while reduction can produce various amines and hydrazines .

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole stands out due to its unique combination of a tetrazole ring and a trifluoromethyl group. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications. Its ability to form stable complexes with metal ions and its enhanced lipophilicity contribute to its uniqueness compared to other similar compounds .

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4/c9-8(10,11)6-3-1-5(2-4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVCHQBLMDMSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321668
Record name 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2251-79-8
Record name 2251-79-8
Source DTP/NCI
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Record name 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2251-79-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole interact with the WDR5-MYC protein complex and what are the potential downstream effects?

A: The research paper utilizes this compound (referred to as "QBP" in the study) as a reference ligand in their virtual screening and molecular docking studies []. This implies that QBP is a known inhibitor of the WDR5-MYC protein interaction. While the study doesn't delve into the specific mechanism of action of QBP, it uses the binding energy and interactions of QBP with key amino acid residues (Asn225, Lys250, Ser267, and Lys272) within the WDR5-MYC active site as a benchmark to compare the potential of other candidate compounds.

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